molecular formula C19H17N3O3 B2565849 N-((6-cyclopropylpyridin-3-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 2310143-25-8

N-((6-cyclopropylpyridin-3-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Katalognummer B2565849
CAS-Nummer: 2310143-25-8
Molekulargewicht: 335.363
InChI-Schlüssel: BSVNQEQVOLACLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((6-cyclopropylpyridin-3-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, also known as CPI-0610, is a small molecule inhibitor that has been developed to target the bromodomain and extraterminal (BET) protein family. BET proteins play a crucial role in regulating gene expression, and their dysregulation has been linked to various diseases, including cancer, inflammation, and cardiovascular diseases. CPI-0610 has shown promising results in preclinical studies, and its potential as a therapeutic agent is currently being evaluated in clinical trials.

Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation for Anti-inflammatory Activity

A series of novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4-oxo-2-phenylthiazolidin-5-yl)acetic acid derivatives were synthesized and evaluated for their anti-inflammatory activity using both in vitro and in vivo models. These compounds demonstrated promising anti-inflammatory effects, with molecular docking studies indicating a high binding affinity towards human serum albumin (HSA), suggesting potential therapeutic applications in inflammation-related disorders (A. P. Nikalje, N. Hirani, R. Nawle, 2015).

Potential in Anticonvulsant and Antidepressant Therapies

A new series of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives were synthesized and evaluated for their anticonvulsive and antidepressant activities. Several of these compounds showed significant protection against pentylenetetrazole (PTZ)-induced seizures and exhibited antidepressant-like activity in the forced swimming test (FST) model, suggesting their potential as anticonvulsant and antidepressant agents (Xing-Hua Zhen et al., 2015).

Antimicrobial Property and Molecular Docking Studies

Some new 1,3,4-oxadiazolines bearing the 6-methylpyridine moiety, including compounds with structural similarities to N-((6-cyclopropylpyridin-3-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, were synthesized and evaluated for their antimicrobial properties. Molecular docking studies were conducted to assess the inhibition of enzyme L-glutamine: D-fructose-6-phosphate amidotransferase [GlcN-6-P] (EC 2.6.1.16), indicating that these compounds could be considered as potential inhibitors of GlcN-6-P synthase, relevant for antimicrobial activity (P. C. Shyma et al., 2013).

Environmental Impact and Degradation

A study on acetamiprid, a neonicotinoid insecticide with structural similarities to N-((6-cyclopropylpyridin-3-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, revealed its environmental impact and explored bacterial strains capable of degrading acetamiprid. A strain of Stenotrophomonas sp. was identified that could hydrolyze acetamiprid, suggesting potential bioremediation applications to mitigate the environmental pollution caused by such compounds (Hongzhi Tang et al., 2012).

Photovoltaic Efficiency and Drug Design

Spectroscopic, quantum mechanical studies, and photovoltaic efficiency modeling were performed on bioactive benzothiazolinone acetamide analogs, revealing their potential in light harvesting efficiency and as photosensitizers in dye-sensitized solar cells (DSSCs). Molecular docking studies also suggested their utility in drug design, showing good inhibitor properties against specific targets (Y. Mary et al., 2020).

Eigenschaften

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c23-17(21-10-12-5-8-16(20-9-12)13-6-7-13)11-22-18(24)14-3-1-2-4-15(14)19(22)25/h1-5,8-9,13H,6-7,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVNQEQVOLACLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-cyclopropylpyridin-3-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.